molecular formula C13H14BrIN2O2 B14169749 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester

Cat. No.: B14169749
M. Wt: 437.07 g/mol
InChI Key: KYVPYEIMJOGVQB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination and iodination of pyrrolopyridine derivatives. The reaction conditions often require the use of specific reagents such as bromine and iodine in the presence of catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester
  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(methyl)-, 1,1-dimethylethyl ester

These compounds share structural similarities but differ in their functional groups, which can significantly impact their biological activities and applications .

Properties

Molecular Formula

C13H14BrIN2O2

Molecular Weight

437.07 g/mol

IUPAC Name

tert-butyl 6-bromo-3-(iodomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H14BrIN2O2/c1-13(2,3)19-12(18)17-7-8(6-15)9-4-5-10(14)16-11(9)17/h4-5,7H,6H2,1-3H3

InChI Key

KYVPYEIMJOGVQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CI

Origin of Product

United States

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